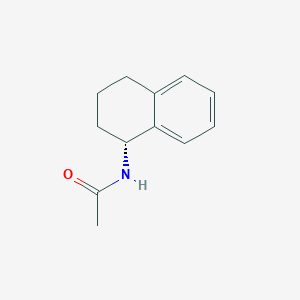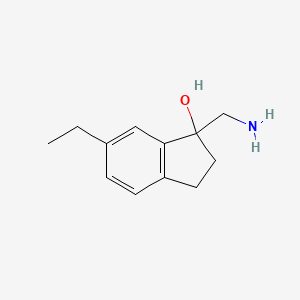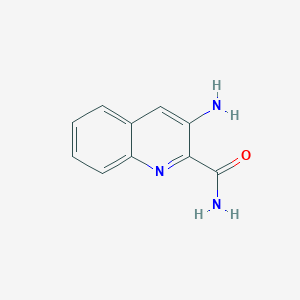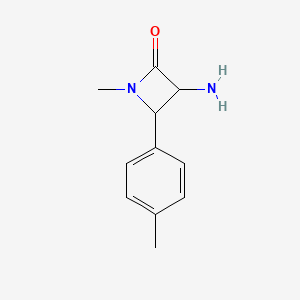
7-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 7-Chloro-4-fluoro-2,3-dihydro-1H-indén-1-ol est un composé chimique de formule moléculaire C9H8ClFO. Il s'agit d'un dérivé de l'indanone, caractérisé par la présence d'atomes de chlore et de fluor sur le cycle indanone.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 7-Chloro-4-fluoro-2,3-dihydro-1H-indén-1-ol implique généralement les étapes suivantes :
Matière de départ : La synthèse commence avec le dérivé d'indanone approprié.
Halogénation : Le dérivé d'indanone subit une halogénation pour introduire des atomes de chlore et de fluor. Cette étape implique souvent l'utilisation d'agents halogénants tels que le chlore gazeux ou des réactifs contenant du fluor.
Réduction : L'indanone halogénée est ensuite réduite pour former le 7-Chloro-4-fluoro-2,3-dihydro-1H-indén-1-ol souhaité. Les agents réducteurs courants comprennent le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Méthodes de production industrielle
La production industrielle du 7-Chloro-4-fluoro-2,3-dihydro-1H-indén-1-ol suit des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé en termes de rendement et de pureté, impliquant souvent des réacteurs à flux continu et des techniques de purification avancées pour garantir un produit de haute qualité.
Analyse Des Réactions Chimiques
Types de réactions
Le 7-Chloro-4-fluoro-2,3-dihydro-1H-indén-1-ol peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des cétones ou des acides carboxyliques correspondants.
Réduction : Une réduction supplémentaire peut conduire à la formation de dérivés complètement saturés.
Substitution : Les atomes de chlore et de fluor peuvent être substitués par d'autres groupes fonctionnels par le biais de réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Le borohydrure de sodium (NaBH4) et l'hydrure de lithium et d'aluminium (LiAlH4) sont fréquemment utilisés.
Substitution : Des nucléophiles tels que des amines ou des thiols peuvent être utilisés en conditions basiques pour remplacer les atomes d'halogène.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut donner des cétones ou des acides carboxyliques, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels, améliorant la polyvalence du composé.
4. Applications de la recherche scientifique
Le 7-Chloro-4-fluoro-2,3-dihydro-1H-indén-1-ol a plusieurs applications de recherche scientifique :
Chimie médicinale : Il est utilisé comme élément de base dans la synthèse de composés pharmaceutiques, en particulier ceux présentant des propriétés anticancéreuses, anti-inflammatoires et antimicrobiennes potentielles.
Science des matériaux : Le composé est étudié pour son utilisation potentielle dans le développement de matériaux avancés, notamment des polymères et des revêtements.
Études biologiques : Les chercheurs examinent son activité biologique, y compris ses effets sur diverses voies cellulaires et son potentiel en tant qu'agent thérapeutique.
5. Mécanisme d'action
Le mécanisme d'action du 7-Chloro-4-fluoro-2,3-dihydro-1H-indén-1-ol implique son interaction avec des cibles moléculaires spécifiques. La présence d'atomes de chlore et de fluor peut améliorer son affinité de liaison à certaines enzymes ou à certains récepteurs, modulant ainsi leur activité. Les voies exactes impliquées dépendent de l'application et de la cible spécifiques d'intérêt.
Applications De Recherche Scientifique
7-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those with potential anticancer, anti-inflammatory, and antimicrobial properties.
Materials Science: The compound is explored for its potential use in the development of advanced materials, including polymers and coatings.
Biological Studies: Researchers investigate its biological activity, including its effects on various cellular pathways and potential as a therapeutic agent.
Mécanisme D'action
The mechanism of action of 7-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-ol involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target of interest.
Comparaison Avec Des Composés Similaires
Composés similaires
7-Chloro-4-fluoro-2,3-dihydro-1H-indén-1-one : Ce composé est structurellement similaire, mais il n'a pas de groupe hydroxyle.
4-Fluoro-2,3-dihydro-1H-indén-1-ol : Structure similaire, mais sans l'atome de chlore.
7-Chloro-2,3-dihydro-1H-indén-1-ol : N'a pas l'atome de fluor.
Unicité
Le 7-Chloro-4-fluoro-2,3-dihydro-1H-indén-1-ol est unique en raison de la présence d'atomes de chlore et de fluor, qui peuvent influencer de manière significative sa réactivité chimique et son activité biologique. Cette double halogénation peut améliorer son potentiel en tant qu'intermédiaire polyvalent dans diverses applications synthétiques et de recherche.
Propriétés
Formule moléculaire |
C9H8ClFO |
|---|---|
Poids moléculaire |
186.61 g/mol |
Nom IUPAC |
7-chloro-4-fluoro-2,3-dihydro-1H-inden-1-ol |
InChI |
InChI=1S/C9H8ClFO/c10-6-2-3-7(11)5-1-4-8(12)9(5)6/h2-3,8,12H,1,4H2 |
Clé InChI |
ODDDZPUCASMTRR-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C=CC(=C2C1O)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(7-Methoxy-2H-pyrazolo[3,4-c]pyridin-2-yl)ethanone](/img/structure/B11906333.png)








![2-Chlorooxazolo[5,4-b]pyridine hydrochloride](/img/structure/B11906372.png)
![4,5-Dihydroimidazo[1,2-A]quinolin-7-OL](/img/structure/B11906374.png)

